1,2-oxazole-4-sulfonamide

Beschreibung

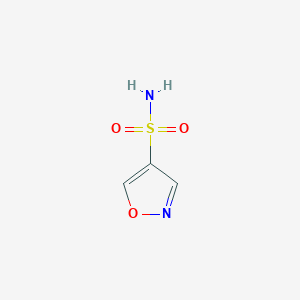

1,2-Oxazole-4-sulfonamide is a heterocyclic compound featuring a five-membered oxazole ring (containing oxygen and nitrogen atoms at positions 1 and 2) substituted with a sulfonamide group (-SO₂NH₂) at the 4-position. This structural motif is of significant interest in medicinal chemistry due to the pharmacological versatility of sulfonamides, which are known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Derivatives of this compound often include additional substituents (e.g., methyl, chloro, or aromatic groups) that modulate their physicochemical properties and biological activity. For example, 5-Chloro-3-methyl-1,2-oxazole-4-sulfonamide (CAS 1849406-09-2) has a molecular weight of 196.61 and serves as a key intermediate in drug discovery .

Eigenschaften

IUPAC Name |

1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3S/c4-9(6,7)3-1-5-8-2-3/h1-2H,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWBWJVJNBXHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Modern Approaches Using Sulfinylamine Reagents

Recent innovations prioritize streamlined sulfonamide incorporation. A 2020 study demonstrated the efficacy of tert-butyl sulfinylamine (t-BuONSO) as a reagent for direct primary sulfonamide synthesis . When reacted with Grignard reagents at −78°C, t-BuONSO enables single-step sulfonamide formation without requiring pre-functionalized intermediates . For example, 4-fluorophenylmagnesium bromide reacts with t-BuONSO to yield 4-fluorobenzenesulfonamide in 80% yield . Applied to 1,2-oxazole systems, this method could bypass traditional sulfonation steps, though specific applications to 4-sulfonamide derivatives remain underexplored.

Comparative Analysis of Methodologies

The table below summarizes key preparation routes, highlighting advantages and limitations:

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Oxazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that derivatives of 1,2-oxazole-4-sulfonamide exhibit promising antiviral properties against human cytomegalovirus (HCMV). In vitro studies demonstrated that some derivatives had an EC50 value of less than 0.05 µM, outperforming traditional antiviral agents like Ganciclovir.

| Compound | EC50 (µM) | Comparison |

|---|---|---|

| Derivative A | <0.05 | Higher than Ganciclovir |

| Ganciclovir | 0.5 | Reference |

Anti-inflammatory Properties

Studies have shown that oxazole derivatives can modulate immune responses and reduce inflammatory markers in chronic inflammatory diseases. In vivo and in vitro models have been employed to assess these effects.

| Study Type | Inflammatory Model | Results |

|---|---|---|

| In vivo | Animal tissues | Reduced inflammatory markers |

| In vitro | Cell lines | Modulated immune responses |

Antimicrobial Potential

The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Certain derivatives demonstrated significant antibacterial activity, indicating potential for developing new antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| S. aureus | 15.75 | Effective |

| E. coli | 31.25 | Effective |

Antidiabetic Applications

Oxazole derivatives are being explored as components in antidiabetic drugs. Clinical trials have shown that these compounds can positively affect glycemic control in diabetic patients.

Neuropharmacology

Research has indicated potential applications in treating neurological disorders such as epilepsy and depression. Studies on animal models suggest that these compounds may modulate neurotransmitter systems.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide against HCMV using human foreskin fibroblast cells. The results highlighted its superior activity compared to existing antiviral treatments.

Case Study 2: Antimicrobial Activity

A recent study screened several oxadiazole-sulfonamide derivatives against multidrug-resistant bacterial strains. The findings showed that OX11 exhibited significant growth inhibition with an MIC of 15.75 µg/mL against E. coli, demonstrating its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of 1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

1,3,4-Oxadiazole-Sulfonamide Derivatives

These compounds replace the oxazole ring with a 1,3,4-oxadiazole ring (two nitrogens and one oxygen). The synthesis involves reacting sulfonyl chlorides with amines under controlled conditions . Compared to 1,2-oxazole-4-sulfonamides, 1,3,4-oxadiazole derivatives exhibit enhanced π-electron deficiency, which improves binding to enzymes like carbonic anhydrase. For instance, 5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methylbenzenesulfonamide demonstrated potent anti-inflammatory activity in vitro .

Classical Sulfonamides (e.g., Sulfanilamide)

Sulfanilamide (4-aminobenzenesulfonamide) lacks a heterocyclic ring but shares the sulfonamide functional group. It inhibits bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) . While simpler in structure, sulfanilamide’s lack of a heterocyclic ring reduces its target specificity compared to 1,2-oxazole-4-sulfonamide derivatives, which benefit from the oxazole ring’s electronic and steric effects .

Thiophene-Substituted Derivatives

The molecular weight (378.5) and sulfur-rich structure may improve binding to metalloenzymes or kinases .

Biologische Aktivität

1,2-Oxazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound contains a five-membered oxazole ring with a sulfonamide group, which enhances its solubility and bioactivity. The unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance:

- Case Study : In a study involving substituted 1,2,4-oxadiazoles (OX1–OX27), compounds OX7 and OX11 were identified as effective growth inhibitors against several bacterial strains, with minimum inhibitory concentration (MIC) values of 31.25 μg/mL and 15.75 μg/mL, respectively . These compounds also disrupted biofilm formation in Escherichia coli, achieving up to 100% reduction in biofilm density .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| OX7 | 31.25 | E. coli |

| OX11 | 15.75 | E. coli |

Antifungal Activity

The compound has also been evaluated for antifungal activity. In one study, various oxazole derivatives were tested against fungal strains like Candida albicans. The results indicated that certain derivatives exhibited potent antifungal effects, with MIC values comparable to standard antifungal agents .

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| 11 | 1.6 | C. albicans |

| 12 | 0.8 | C. albicans |

Anticancer Activity

This compound has shown promise in anticancer research as well. A derivative exhibited significant cytotoxic effects against various human tumor cell lines with IC50 values indicating potent activity against specific cancer types .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall integrity, leading to cell lysis as observed in electron microscopy studies .

- Anti-Virulence Properties : Some derivatives have been shown to inhibit quorum sensing in bacteria, reducing virulence factor production and biofilm formation .

Research Findings

Recent studies have expanded on the structure-activity relationships (SAR) of oxazole derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-oxazole-4-sulfonamide derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of oxazole precursors. For example, coupling 4-amino-oxazole intermediates with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) at 0–25°C achieves moderate yields (50–70%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation . Reaction temperature and stoichiometry of sulfonyl chloride must be optimized to minimize side reactions like over-sulfonylation. Characterization via -NMR and LC-MS confirms structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they reveal?

- Methodological Answer :

- -NMR : Identifies proton environments (e.g., oxazole ring protons at δ 8.2–8.5 ppm, sulfonamide NH at δ 10–11 ppm).

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1350–1300 cm) and oxazole C=N/C-O vibrations (1600–1500 cm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to distinguish regioisomers .

Q. What are the primary biological targets explored for this compound derivatives in recent literature?

- Methodological Answer : Recent studies focus on enzyme inhibition (e.g., carbonic anhydrase, kinases) due to the sulfonamide group’s affinity for zinc ions in active sites. In vitro assays using recombinant enzymes (e.g., hCA-II) and cell-based proliferation models (e.g., MTT assays on cancer lines) are standard. Molecular docking (AutoDock Vina) predicts binding modes, but experimental validation via X-ray crystallography is advised to resolve discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Systematic SAR analysis should:

- Standardize Assays : Use identical cell lines/passage numbers and control for pH/temperature in enzymatic assays.

- Leverage Computational Tools : Compare docking scores (e.g., Glide SP) with experimental IC values to identify outliers.

- Explore Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the oxazole 5-position to modulate electronic effects on sulfonamide reactivity .

Q. What strategies optimize the pharmacokinetic properties of this compound-based inhibitors without compromising activity?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -OMe) to improve solubility; logP reduction via Hansch analysis.

- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify metabolic hotspots. Methylation of labile NH groups or fluorination of aromatic rings enhances stability .

- Protein Binding : Use equilibrium dialysis to assess serum albumin binding; lower binding (<90%) correlates with improved bioavailability .

Q. How should researchers design control experiments to validate the specificity of this compound in target engagement studies? **

- Methodological Answer :

- Negative Controls : Synthesize analogs with sulfonamide replaced by carboxylate or methyl groups to test zinc-binding dependency.

- Competitive Assays : Co-incubate with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to confirm competitive inhibition kinetics.

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out polypharmacology .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC.

- Error Analysis : Report 95% confidence intervals and use replicates (n ≥ 3) to minimize variability.

- Normalization : Express activity as % inhibition relative to positive/negative controls to account for plate-to-plate differences .

Experimental Design Challenges

Q. How can researchers address low yield in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Intermediate Characterization : Use HPLC-MS to identify unstable intermediates (e.g., oxazole amines) and adjust protecting groups (e.g., Boc vs. Fmoc).

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for coupling steps; microwave-assisted synthesis reduces reaction time and improves yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.